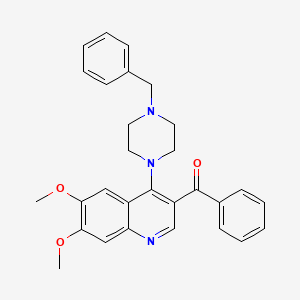
3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with benzoyl and benzylpiperazine substituents, making it a molecule of interest for various scientific research applications.
Mécanisme D'action
Target of Action
The primary target of this compound is the oxidoreductase proteins . Oxidoreductases are a broad group of enzymes that catalyze the transfer of electrons from one molecule (the oxidant) to another (the reductant). They play a crucial role in various biological processes, including energy production, biosynthesis, detoxification, and immunity.
Mode of Action
The compound interacts with its target, the oxidoreductase proteins, through a process known as molecular docking . This interaction can lead to changes in the protein’s function, potentially altering the biochemical pathways in which the protein is involved. The exact nature of these changes depends on the specific characteristics of the compound and the protein.
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature, it’s known that oxidoreductase proteins are involved in a wide range of biochemical pathways. These include metabolic processes, signal transduction pathways, and various cellular functions. The compound’s interaction with these proteins could potentially affect any of these pathways .
Result of Action
The compound has been found to exhibit significant antibacterial and antifungal activity . This suggests that its interaction with oxidoreductase proteins may result in the inhibition of microbial growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.
Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Benzylpiperazine: The benzylpiperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine ring reacts with a suitable benzyl halide under basic conditions.
Methoxylation: The methoxy groups can be introduced through methylation reactions using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring and the benzylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.
Applications De Recherche Scientifique
3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Piperazine Derivatives: Compounds like piperazine and its substituted derivatives, which are used as anthelmintics and in psychotropic drugs.
Uniqueness
3-benzoyl-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of benzoyl, benzylpiperazine, and methoxy groups makes it a versatile compound for various research applications.
Propriétés
IUPAC Name |
[4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinolin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c1-34-26-17-23-25(18-27(26)35-2)30-19-24(29(33)22-11-7-4-8-12-22)28(23)32-15-13-31(14-16-32)20-21-9-5-3-6-10-21/h3-12,17-19H,13-16,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZSOYMMAHIWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
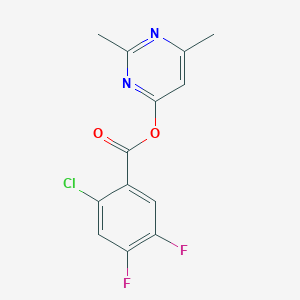
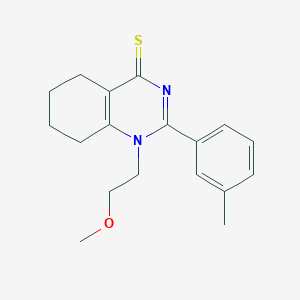
![(4-Benzylpiperidin-1-yl)(4-(4-(4-methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)methanone](/img/structure/B2911885.png)

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole](/img/structure/B2911892.png)

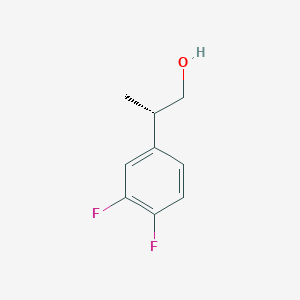
![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2911897.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B2911898.png)
![1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane](/img/structure/B2911901.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopropanecarboxamide](/img/structure/B2911902.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2911903.png)
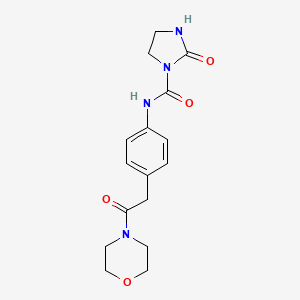
![N,N-Diethyl-3-(5-mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2911905.png)
